rac-cis-Dorzolamide

Vue d'ensemble

Description

Dorzolamide hydrochloride is a non-bacteriostatic sulfonamide derivative and a topical carbonic anhydrase (CA) inhibitor . It is used to treat elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension . It works by blocking an enzyme in the ciliary process that regulates ion balance and fluid pressure in the eyes .

Synthesis Analysis

The synthesis of Dorzolamide hydrochloride involves several steps. A process for preparing dorzolamide and its derivatives was first described in EP 0296879 . The process includes the reduction of the ketone of sulfonamide using absolute ethanol at reflux and then stirred at room temperature for several hours . Another method involves the oxidation of alcohol to sulfone using oxone .Molecular Structure Analysis

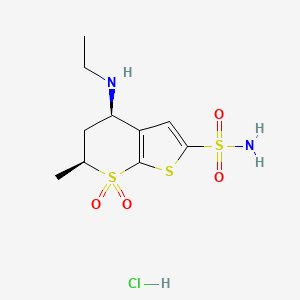

Dorzolamide hydrochloride has a molecular weight of 360.89 and a monoisotopic mass of 360.0038983 . Its chemical formula is C10H17ClN2O4S3 . The IUPAC name for Dorzolamide hydrochloride is (2S,4S)-4- (ethylamino)-2-methyl-1,1-dioxo-2H,3H,4H-1λ⁶-thieno [2,3-b]thiopyran-6-sulfonamide hydrochloride .Chemical Reactions Analysis

Dorzolamide lowers intraocular pressure by about 20% . Normally, carbonic anhydrase converts carbonic acid (H2CO3) into bicarbonate (HCO3), releasing a proton (H+) into solution .Physical and Chemical Properties Analysis

Dorzolamide hydrochloride has a water solubility of 0.699 mg/mL . It has a logP of -0.12 and a logS of -2.7 . The pKa values for the strongest acidic and basic parts are 8.16 and 6.88 respectively .Applications De Recherche Scientifique

Voici une analyse complète des applications de la recherche scientifique de « rac-cis-Dorzolamide » :

Traitement du glaucome en ophtalmologie

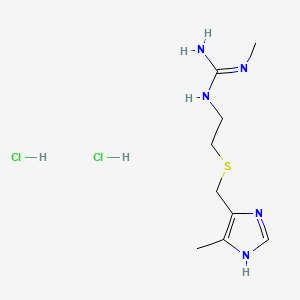

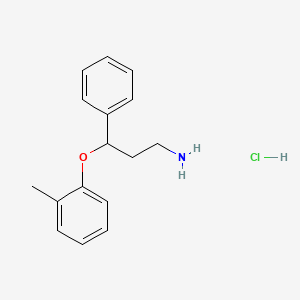

Le chlorhydrate de dorzolamide est largement utilisé en ophtalmologie pour traiter l’hypertension intraoculaire chez les patients atteints de glaucome ou d’hypertension oculaire. Son efficacité a été démontrée dans des études cliniques {svg_1}.

Amélioration de la pharmacocinétique

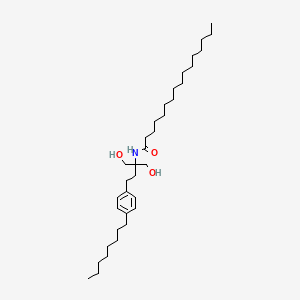

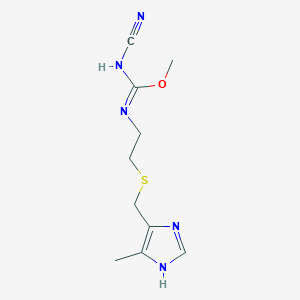

Des recherches ont été menées pour développer et optimiser les nanostructures auto-assemblées de chlorhydrate de dorzolamide afin d’améliorer les paramètres pharmacocinétiques et de prolonger la libération du médicament, offrant un traitement plus intensif du glaucome {svg_2}.

Détection électrochimique

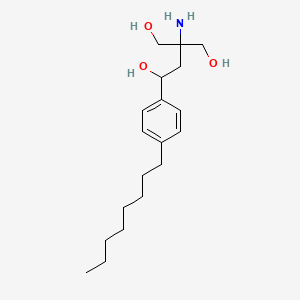

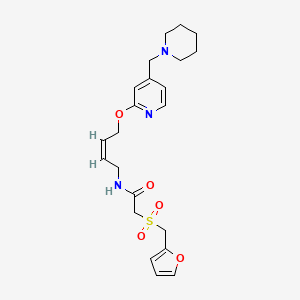

Des électrodes intelligentes en pâte de carbone ont été fabriquées pour la quantification du chlorhydrate de dorzolamide, y compris la pâte de carbone conventionnelle et la pâte de carbone modifiée intégrant de la β-cyclodextrine, qui pourrait être utilisée pour un dosage et une surveillance précis des médicaments {svg_3}.

Système de libération de nanoémulsion de nanotechnologie

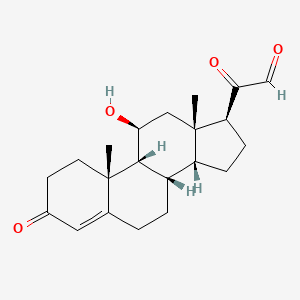

La formulation du chlorhydrate de dorzolamide sous forme de nanoémulsion peut fournir un traitement plus intensif du glaucome, réduire le nombre d’applications par jour et améliorer la conformité des patients par rapport aux gouttes ophtalmiques conventionnelles {svg_4}.

Synthèse d’intermédiaires

La fonctionnalisation du squelette moléculaire du dorzolamide est poursuivie comme une stratégie pour obtenir de nouvelles entités chimiques avec une activité accrue pour la gestion de la pression intraoculaire (PIO) {svg_5}.

Catalyse enzymatique par la lipase

La catalyse enzymatique par la lipase a été appliquée pour accéder aux énantiomères des intermédiaires du dorzolamide, ce qui est crucial pour la production de produits pharmaceutiques optiquement actifs {svg_6}.

Mécanisme D'action

Target of Action

Rac-Cis-Dorzolamide, also known as (+/-)-(Cis)-dorzolamide hydrochloride or Dorzolamide hydrochloride, (+/-)-(cis)-, is primarily targeted at the enzyme carbonic anhydrase, specifically the isoenzymes II and IV . Carbonic anhydrase plays a crucial role in regulating ion balance and fluid pressure in the eyes .

Mode of Action

This compound acts by reversibly inhibiting the enzyme carbonic anhydrase II and IV in the ciliary epithelium . This inhibition results in a reduction of hydrogen ion secretion at the renal tubule and an increased renal excretion of sodium, potassium, bicarbonate, and water . The overall effect is a decrease in the production of aqueous humor, which in turn reduces intraocular pressure .

Biochemical Pathways

The biochemical pathway affected by this compound involves the solvolysis of the acetate ester in an acetone/phosphate buffer mixture as the solvent system . This reaction proceeds via an SN1-like pathway . The inhibition of carbonic anhydrase disrupts the normal ion balance and fluid pressure regulation in the eyes, leading to a reduction in intraocular pressure .

Pharmacokinetics

After absorption via the cornea and stroma, this compound binds mainly to carbonic anhydrase in red blood cells . It is slowly metabolized to N-de-ethyldorzolamide, which is also stored in red blood cells . Both substances are eliminated very slowly (half-life >4 months) via the renal route . The inhibition of carbonic anhydrase in red blood cells is moderate during topical treatment, avoiding systemic adverse effects .

Result of Action

The primary molecular and cellular effect of this compound’s action is the reduction of intraocular pressure . By inhibiting carbonic anhydrase, the compound decreases the production of aqueous humor, leading to a significant lowering of intraocular pressure . This effect is beneficial in the management of conditions such as ocular hypertension or open-angle glaucoma .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the eye drop solution can affect the drug’s permeability into the eye . Earlier studies showed that dorzolamide and closely related carbonic anhydrase inhibitors are more effectively delivered into the eye from acidic eye drop solutions than from comparable neutral solutions . Consequently, dorzolamide was marketed as an aqueous pH 5.6 eye drop solution . Later, it was shown that increasing the pH of the eye drops from pH 5.6 to physiological pH significantly reduced their local irritation .

Safety and Hazards

Dorzolamide hydrochloride should be used with care. It is contraindicated in patients who are hypersensitive to any component of this product . The most frequently reported adverse reactions associated with dorzolamide hydrochloride ophthalmic solution were ocular burning, stinging, or discomfort immediately following ocular administration .

Analyse Biochimique

Biochemical Properties

Rac-cis-Dorzolamide plays a crucial role in biochemical reactions, particularly as an inhibitor of carbonic anhydrase (CA) . This enzyme is vital for the hydration of carbon dioxide, and by inhibiting it, this compound can affect various biochemical processes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit bacterial carbonic anhydrases, suggesting potential antibacterial applications .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to carbonic anhydrase, inhibiting its activity . This interaction can lead to changes in gene expression and other cellular processes .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . For instance, it has been shown to lower intraocular pressure and increase retinal and choroidal blood flow in older DBA/2J mice, a model of glaucoma .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to the inhibition of carbonic anhydrase

Transport and Distribution

It is likely to interact with various transporters or binding proteins, which could affect its localization or accumulation .

Propriétés

IUPAC Name |

(4R,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4S3.ClH/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16;/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16);1H/t6-,8+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRUSFPMRGDLAG-QDOHZIMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152785 | |

| Record name | Dorzolamide hydrochloride, (+/-)-(cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120279-37-0 | |

| Record name | Dorzolamide hydrochloride, (+/-)-(cis)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120279370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dorzolamide hydrochloride, (+/-)-(cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DORZOLAMIDE HYDROCHLORIDE, (CIS)-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z606W76Z1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({4-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)but-2-en-1-amine](/img/structure/B601826.png)

![2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;dihydrochloride](/img/structure/B601833.png)